4-Acetyl-1-cyclopentene

Overview

Description

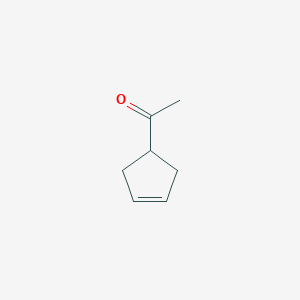

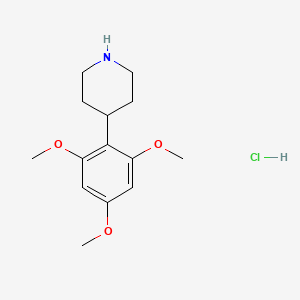

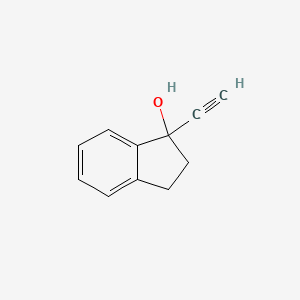

4-Acetyl-1-cyclopentene is a cyclic alkene . Its molecular weight is 110.15 . It’s also known by its IUPAC name, 1-(cyclopent-1-en-1-yl)ethanone .

Synthesis Analysis

The synthesis of this compound involves its lithium enolate undergoing Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes to afford tricyclo [5.3.0.01,4]decenone derivatives . An asymmetric oxidative Heck reaction of 1-acetyl-1-cyclopentene in the presence of a Pd-ligand has also been reported .Molecular Structure Analysis

The molecular formula of this compound is C7H10O . The structure includes a cyclopentene ring with an acetyl group attached .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, its lithium enolate undergoes Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes . Additionally, an asymmetric oxidative Heck reaction of 1-acetyl-1-cyclopentene in the presence of a Pd-ligand has been reported .Physical And Chemical Properties Analysis

This compound has a boiling point of 70 °C at 20 mmHg and a density of 0.955 g/mL at 25 °C .Scientific Research Applications

Photochemical and Thermal Isomerizations

4-Acetyl-1-cyclopentene and its derivatives exhibit interesting photochemical and thermal behaviors. Schaffner (1976) observed that on direct irradiation, 1-acyl-2-cyclopentenes, a category including this compound, can eliminate carbon monoxide in the singlet excited state. Additionally, these compounds undergo allylic 1,3-acetyl shifts and oxadi-π-methane rearrangements, leading to a mixture of endo- and exo-5-acetylbicyclo[2.1.0]pentanes. These reactions highlight their potential in photochemical studies and organic synthesis (Schaffner, 1976).

Photochromic Properties

Zhao et al. (2014) synthesized a derivative of this compound, which exhibited reversible changes in its absorption spectrum upon alternate irradiation with light of different wavelengths. This suggests that this compound derivatives can be used in the study and development of photochromic materials (Zhao, Zhang, Huang, & Zhang, 2014).

Enzymatic Asymmetric Synthesis

Mekrami and Sicsic (1992) explored the enzymatic asymmetric synthesis of compounds related to this compound. They used Candida cylindracea lipase for the synthesis of cis-4-cyclopentene-1,3-dimethanol monoacetate, a compound structurally related to this compound, achieving an enantiomeric excess greater than 97%. This study indicates the potential of this compound in asymmetric synthesis and enzyme-catalyzed reactions (Mekrami & Sicsic, 1992).

Applications in Synthetic Chemistry

Zhang et al. (2010) described the use of a this compound related compound, 2-(acetoxymethyl)buta-2,3-dienoate, in phosphine-catalyzed annulations. This work demonstrates the versatility of this compound analogs as intermediates in synthetic chemistry, particularly in the synthesis of cyclopentene and tetrahydropyridazine derivatives (Zhang, Yang, & Tong, 2010).

Chemical Intermediate for Cyclopentanol

Yao et al. (2015) investigated the synthesis of cyclopentanol from cyclopentene, a process involving a compound structurally related to this compound. Their thermodynamic analysis provides insights into the industrial synthesis of important chemical intermediates from cyclopentene derivatives (Yao, Wang, Xiao, Cao, Edwards, & Ma, 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as cyclopentane anneled tetrahydroquinolines, have antioxidant properties .

Mode of Action

It can be inferred from related compounds that it may act as an antioxidant, neutralizing harmful free radicals .

Biochemical Pathways

It is known that similar compounds can inhibit radical chain oxidation of organic compounds .

Pharmacokinetics

It is known that cyclopentene, a related compound, has a molecular weight of 681170 , which may influence its bioavailability.

Result of Action

Based on the antioxidant properties of related compounds , it can be inferred that 4-Acetyl-1-cyclopentene may help protect cells from oxidative damage.

Safety and Hazards

Future Directions

While specific future directions for 4-Acetyl-1-cyclopentene are not detailed in the search results, the discovery and biosynthetic pathway analysis of cyclopentane–β-lactone globilactone A, a related compound, suggests potential future directions in the creation of biologically active substances with desired properties .

properties

IUPAC Name |

1-cyclopent-3-en-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBBFZZSXMQBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3380712.png)

![Tert-butyl 1-oxaspiro[2,5]octane-6-carboxylate](/img/structure/B3380714.png)

![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)

![1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B3380806.png)